methyl 1-butyl-2-methyl-4-[(3-methylbutanoyl)amino]-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL 1-BUTYL-2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and various other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-BUTYL-2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the trifluoromethyl group, and the addition of the butyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-BUTYL-2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly at the pyrrole ring and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 1-BUTYL-2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 1-BUTYL-2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- METHYL 1-BUTYL-2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- METHYL 1-BUTYL-2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 1-BUTYL-2-METHYL-4-(3-METHYLBUTANAMIDO)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential applications. The presence of the trifluoromethyl group, in particular, imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H25F3N2O4 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 1-butyl-2-methyl-4-(3-methylbutanoylamino)-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C17H25F3N2O4/c1-6-7-8-22-11(4)13(14(24)26-5)16(15(22)25,17(18,19)20)21-12(23)9-10(2)3/h10H,6-9H2,1-5H3,(H,21,23) |
InChI Key |
DULBTAXYEZYNKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(C1=O)(C(F)(F)F)NC(=O)CC(C)C)C(=O)OC)C |
Origin of Product |
United States |
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